molecular formula C12H12N2O3 B2835160 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1105547-86-1

1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B2835160
CAS No.: 1105547-86-1
M. Wt: 232.239
InChI Key: JTUMMXIPTKTCHV-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic compound characterized by a pyrrolidine ring substituted with a hydroxyl group and a carboxylic acid group, along with a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-cyanobenzaldehyde with a suitable amine can lead to the formation of the pyrrolidine ring, followed by hydroxylation and carboxylation steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of less toxic reagents are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxamide
  • 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylate
  • 4-Cyanophenylacetic acid

Comparison: 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

1-(4-cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c13-6-8-1-3-9(4-2-8)14-7-10(15)5-11(14)12(16)17/h1-4,10-11,15H,5,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUMMXIPTKTCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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